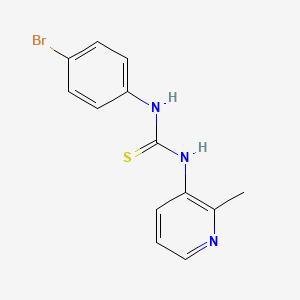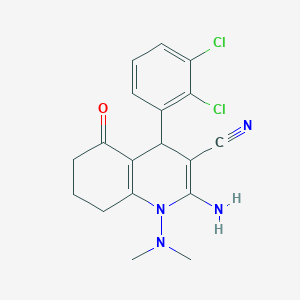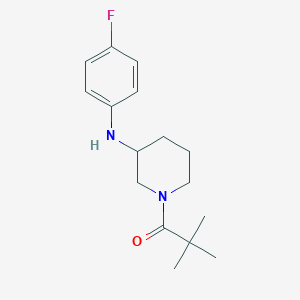
N-(4-bromophenyl)-N'-(2-methyl-3-pyridinyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromophenyl)-N'-(2-methyl-3-pyridinyl)thiourea, commonly known as Br-MPT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. Br-MPT belongs to the class of thiourea derivatives and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of Br-MPT is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell growth, survival, and metabolism. Br-MPT has been shown to inhibit the activity of enzymes such as tyrosine kinases and protein kinase C, which are involved in cancer cell proliferation. It also regulates the activity of transcription factors such as NF-κB and PPARγ, which play a crucial role in inflammation and glucose metabolism.
Biochemical and physiological effects:
Br-MPT has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Br-MPT has also been shown to regulate glucose metabolism and insulin secretion, which may be beneficial in the treatment of diabetes. Additionally, it has been shown to inhibit the growth of cancer cells and induce apoptosis, which may have potential therapeutic applications in cancer treatment.
実験室実験の利点と制限
One of the major advantages of using Br-MPT in lab experiments is its high purity and stability. It can be easily synthesized and purified to obtain a highly pure compound. Additionally, Br-MPT has been extensively studied for its biochemical and physiological effects, which makes it a valuable tool for scientific research. However, one of the limitations of using Br-MPT in lab experiments is its potential toxicity. It is important to use appropriate safety measures and to follow proper handling procedures to avoid any adverse effects.
将来の方向性
There are several future directions for the research of Br-MPT. One of the potential applications of Br-MPT is in the treatment of neurodegenerative disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects, which may be beneficial in preventing or delaying the progression of these diseases. Additionally, Br-MPT may have potential applications in the treatment of other diseases such as cardiovascular diseases and inflammatory disorders. Further studies are required to fully understand the mechanism of action of Br-MPT and its potential therapeutic applications.
Conclusion:
In conclusion, Br-MPT is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various diseases. Further studies are required to fully understand the mechanism of action of Br-MPT and its potential therapeutic applications.
合成法
The synthesis of Br-MPT involves the reaction of 4-bromobenzenamine and 2-methyl-3-pyridinethiol in the presence of a catalyst such as copper (II) chloride. The reaction proceeds via the formation of an intermediate, which is then converted into Br-MPT by the addition of hydrochloric acid. The purity of Br-MPT can be further improved by recrystallization using a suitable solvent.
科学的研究の応用
Br-MPT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. It has been shown to possess anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Br-MPT has also been found to have antidiabetic effects by regulating glucose metabolism and insulin secretion. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
1-(4-bromophenyl)-3-(2-methylpyridin-3-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3S/c1-9-12(3-2-8-15-9)17-13(18)16-11-6-4-10(14)5-7-11/h2-8H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICVMJZCDWOLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=S)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-4-fluorobenzamide](/img/structure/B6014665.png)
![N-[(4-methyl-1H-imidazol-2-yl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-piperidinecarboxamide](/img/structure/B6014678.png)
![N-(4-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6014689.png)

![4-biphenylyl[1-(3-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6014709.png)
![3-[1-(3-acetylbenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6014721.png)

![2-[acetyl(3-methylbutyl)amino]-4-methyl-N-(4-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6014730.png)
![N'-[(2-methyl-1H-indol-3-yl)methylene]-4-nitrobenzohydrazide](/img/structure/B6014737.png)
![2-({4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}carbonyl)phenol](/img/structure/B6014752.png)
![N-[2-(4-ethylphenyl)-2-(1-pyrrolidinyl)ethyl]-4-methoxybenzamide](/img/structure/B6014758.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinecarboxamide](/img/structure/B6014760.png)

![11-(3,5-dichloro-2-hydroxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6014774.png)
